1,4,8,11-Tetraazacyclotetradecane-5,12-dione
Overview
Description
1,4,8,11-Tetraazacyclotetradecane-5,12-dione is a macrocyclic compound characterized by its unique structure, which includes a 14-membered ring containing four nitrogen atoms and two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,8,11-Tetraazacyclotetradecane-5,12-dione typically involves the cyclization of linear precursors containing the appropriate amino and carbonyl functionalities. One common method is the reaction of ethylenediamine with a suitable dicarboxylic acid or its derivatives under high-temperature conditions to form the macrocyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane-5,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the ketone groups to hydroxyl groups.
Substitution: The nitrogen atoms in the ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Alkylated or aminated derivatives.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane-5,12-dione has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: It can be employed in the study of biological systems, particularly in the binding and transport of metal ions.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 1,4,8,11-Tetraazacyclotetradecane-5,12-dione exerts its effects depends on its specific application. For example, in coordination chemistry, the compound acts as a chelating agent, forming stable complexes with metal ions through its nitrogen and oxygen atoms. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Cyclam (1,4,8,11-tetraazacyclotetradecane)
Cyclen (1,4,7,10-tetraazacyclododecane)
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
TETA (1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid)
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Properties
IUPAC Name |
1,4,8,11-tetrazacyclotetradecane-5,12-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c15-9-1-3-11-5-8-14-10(16)2-4-12-6-7-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQVHJIRVCAHMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNC(=O)CCNCCNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423029 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97565-24-7 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-Tetraazacyclotetradecane-5,12-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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